4,5-Dibromopyridin-2-amine 4,5-Dibromopyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 856848-33-4
VCID: VC2834534
InChI: InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
SMILES: C1=C(C(=CN=C1N)Br)Br
Molecular Formula: C5H4Br2N2
Molecular Weight: 251.91 g/mol

4,5-Dibromopyridin-2-amine

CAS No.: 856848-33-4

Cat. No.: VC2834534

Molecular Formula: C5H4Br2N2

Molecular Weight: 251.91 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromopyridin-2-amine - 856848-33-4

Specification

CAS No. 856848-33-4
Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
IUPAC Name 4,5-dibromopyridin-2-amine
Standard InChI InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Standard InChI Key MQCOZWNPLKZILW-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1N)Br)Br
Canonical SMILES C1=C(C(=CN=C1N)Br)Br

Introduction

Chemical Structure and Properties

4,5-Dibromopyridin-2-amine is characterized by its unique molecular structure containing two bromine atoms and an amino group attached to a pyridine ring. This arrangement confers specific chemical and physical properties that make it valuable in synthetic chemistry.

Basic Chemical Information

The fundamental chemical properties of 4,5-Dibromopyridin-2-amine are summarized in the following table:

PropertyValue
CAS Number856848-33-4
Molecular FormulaC₅H₄Br₂N₂
Molecular Weight251.91 g/mol
IUPAC Name4,5-dibromopyridin-2-amine
Synonyms2-Amino-4,5-dibromopyridine, MFCD16556235, SCHEMBL20772455
AppearanceCrystalline solid

Table 1: Basic chemical information of 4,5-Dibromopyridin-2-amine

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValue
XLogP3-AA1.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass251.87207 Da
Monoisotopic Mass249.87412 Da
Topological Polar Surface Area38.9 Ų
Complexity99

Table 2: Physicochemical properties of 4,5-Dibromopyridin-2-amine

The moderate lipophilicity (XLogP3-AA value of 1.9) suggests a balanced distribution between aqueous and lipid phases, which is advantageous for drug development. The presence of hydrogen bond donors and acceptors enables intermolecular interactions that can be crucial for biological activity.

Applications in Organic Synthesis

4,5-Dibromopyridin-2-amine serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmaceutical applications.

As a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of:

  • Functionalized pyridine derivatives

  • Heterocyclic compounds with potential biological activity

  • Active pharmaceutical ingredients

  • Agrochemical compounds

The presence of two bromine atoms at positions 4 and 5 provides reactive sites for various transformations including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic aromatic substitution

  • Metal-halogen exchange reactions

  • Directed metalation chemistry

Biological Activity and Medicinal Chemistry Applications

Biological ActivityMechanism/Notes
AntibacterialPotentially disrupts bacterial cell processes
Anti-inflammatoryMay modulate inflammatory signaling pathways
AntiviralStructural features similar to known antiviral compounds
Enzyme inhibitionCan interact with specific enzyme active sites

Table 3: Potential biological activities of 4,5-Dibromopyridin-2-amine and its derivatives

Structure-Activity Relationships

The presence of halogen substituents often enhances biological activity by:

  • Improving lipophilicity, which can enhance membrane permeability

  • Altering metabolic stability, potentially extending the half-life of the compound

  • Enabling halogen bonding with biological targets

  • Modifying the electronic properties of the molecule, affecting its interaction with receptors or enzymes

The amino group at position 2 provides additional possibilities for hydrogen bonding interactions with biological targets and serves as a site for further functionalization in drug design.

Chemical Reactivity and Modifications

Reactivity of Bromine Positions

The bromine atoms at positions 4 and 5 of the pyridine ring can undergo various transformations:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck)

  • Copper-catalyzed coupling reactions

  • Nucleophilic aromatic substitution reactions

  • Lithium-halogen exchange followed by electrophilic trapping

These transformations enable the incorporation of the 4,5-Dibromopyridin-2-amine scaffold into more complex molecular structures.

Amino Group Modifications

The primary amine at position 2 offers additional synthetic versatility:

  • N-Alkylation reactions

  • Acylation to form amides

  • Conversion to diazonium salts for further transformations

  • Formation of imines or enamines

  • Participation in heterocycle formation

Recent research has explored catalytic methods for N-alkylation of 2-aminopyridines, which could be applicable to 4,5-Dibromopyridin-2-amine. These methods include Ir-catalyzed N-alkylation via borrowing hydrogen processes and BF₃·OEt₂-catalyzed reactions with 1,2-diketones .

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